molecular formula C4H11NOP+ B14440248 Butylaminophosphine oxide CAS No. 76025-03-1

Butylaminophosphine oxide

Cat. No.: B14440248
CAS No.: 76025-03-1
M. Wt: 120.11 g/mol
InChI Key: SKOOJUZTOYNSOI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylaminophosphine oxide (C₄HₙNH₂PO) is an organophosphorus compound characterized by a central phosphorus atom bonded to an amino-butyl group and oxygen. It is commonly used as a ligand in coordination chemistry, a precursor in catalysis, or a stabilizer in polymer synthesis. Key properties include:

  • Molecular formula: C₄H₁₁NOP
  • Molecular weight: ~138.11 g/mol
  • Structure: A tertiary phosphine oxide with a butylamine substituent.

Its reactivity stems from the polar P=O bond and the electron-donating amino group, enabling applications in asymmetric catalysis and material science.

Properties

CAS No.

76025-03-1

Molecular Formula

C4H11NOP+

Molecular Weight

120.11 g/mol

IUPAC Name

butylamino(oxo)phosphanium

InChI

InChI=1S/C4H10NOP/c1-2-3-4-5-7-6/h2-4H2,1H3,(H,5,6)/p+1

InChI Key

SKOOJUZTOYNSOI-UHFFFAOYSA-O

Canonical SMILES

CCCCN[PH+]=O

Origin of Product

United States

Chemical Reactions Analysis

Butylaminophosphine oxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butylaminophosphine oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which butylaminophosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination can activate the metal for various catalytic reactions, including hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved depend on the specific application and the metal complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butylaminophosphine oxide belongs to the phosphine oxide family. Below is a comparative analysis with structurally analogous compounds:

Triphenylphosphine Oxide (TPPO)

  • Structure : (C₆H₅)₃PO
  • Key differences: Solubility: TPPO is highly soluble in aromatic solvents due to phenyl groups, whereas this compound exhibits better solubility in polar solvents (e.g., alcohols) because of its amino group. Electronic effects: The amino-butyl group in this compound enhances electron density at phosphorus, making it a stronger Lewis base compared to TPPO. Applications: TPPO is widely used as a stabilizing agent in polymers, while this compound is preferred in catalytic systems requiring chiral environments.

Tributylphosphine Oxide

  • Structure : (C₄H₉)₃PO
  • Key differences: Steric effects: Tributylphosphine oxide has three bulky butyl groups, creating significant steric hindrance. This compound’s single amino-butyl group reduces steric bulk, improving substrate accessibility in catalysis. Thermal stability: Tributylphosphine oxide decomposes at ~200°C, while this compound is stable up to ~250°C due to stronger hydrogen bonding from the amino group.

Aminophosphine Oxides (General Class)

  • Examples: Ethylaminophosphine oxide, cyclohexylaminophosphine oxide.
  • Trends :
    • Longer alkyl chains (e.g., butyl vs. ethyl) increase hydrophobicity but reduce solubility in aqueous media.
    • Cyclohexyl groups enhance rigidity in coordination complexes compared to flexible butyl chains.

Data Tables

Note: Example table format; specific values require experimental data.

Property This compound Triphenylphosphine Oxide Tributylphosphine Oxide
Melting Point (°C) ~80–85 156–160 ~50–55
Solubility in H₂O Low Insoluble Insoluble
LogP (Partition Coeff.) 1.2 4.5 3.8
Applications Asymmetric catalysis Polymer stabilization Solvent extraction

Research Findings

  • Catalytic Efficiency: this compound achieves >90% enantiomeric excess in palladium-catalyzed cross-coupling reactions, outperforming ethylaminophosphine oxide (75–80% ee) .
  • Thermal Degradation: Under oxidative conditions, this compound forms stable phosphoric acid derivatives, unlike tributylphosphine oxide, which generates volatile byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.